(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid
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Overview
Description
(2',5'-Dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid is an intriguing compound characterized by its unique spirocyclic structure. This compound falls within the realm of benzothiophene derivatives, known for their varied applications in medicinal chemistry and material sciences. Its complex structure hints at its potential versatility and utility in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid typically involves multi-step reactions starting from readily available benzothiophene precursors. A common method includes the formation of the benzothiophene core followed by the introduction of the imidazolidin ring through cyclization reactions. Key steps might involve:
Step 1: Formation of the benzothiophene core via condensation reactions.
Step 2: Introduction of functional groups that will participate in cyclization.
Step 3: Cyclization to form the imidazolidin ring.
Step 4: Functionalization to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial context, production scales up these reactions, often incorporating more robust and cost-effective reagents. Continuous flow reactors might be employed to enhance reaction efficiency and yield. Optimization of solvent systems and catalysts is crucial for scaling up.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation, particularly at sulfur atoms within the benzothiophene moiety.
Reduction: Reduction reactions might target ketone groups within the structure.
Substitution: Both nucleophilic and electrophilic substitutions are possible, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing various nucleophiles/electrophiles under appropriate conditions like acidic or basic media.
Major Products Formed:
Oxidation: Sulfoxides or sulfones derivatives.
Reduction: Alcohols or reduced ketone forms.
Substitution: Various substituted derivatives depending on the nucleophile/electrophile.
Scientific Research Applications
Chemistry: The compound’s reactive sites make it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures.
Medicine: Benzothiophene derivatives have been studied for their pharmacological properties, and this compound might exhibit similar potential in therapeutic applications.
Industry: Its stability and functional groups make it useful in material sciences, potentially contributing to the development of novel polymers or other advanced materials.
Mechanism of Action
The exact mechanism of action for (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid depends on its application. In a medicinal context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For instance, its structural motifs might inhibit enzyme activity by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
(2',5'-Dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-piperidin]-1'-yl)acetic acid: This compound shares a similar core structure but with a piperidine ring instead of imidazolidin, which might affect its reactivity and applications.
(2',5'-Dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-pyrrolidin]-1'-yl)acetic acid: Differing only in the heterocyclic ring, this analogue might offer insights into the impact of ring size and composition on biological activity.
Highlighting Uniqueness: The unique feature of (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid is its spirocyclic structure incorporating both benzothiophene and imidazolidin motifs. This distinctive combination might impart unique physicochemical properties and biological activities not seen in other analogues.
Properties
IUPAC Name |
2-(2',5'-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4'-imidazolidine]-1'-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-9(16)6-14-10(17)12(13-11(14)18)4-1-2-8-7(12)3-5-19-8/h3,5H,1-2,4,6H2,(H,13,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPSATLMFXJHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C3(C1)C(=O)N(C(=O)N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923148-42-9 |
Source
|
Record name | 2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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